3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

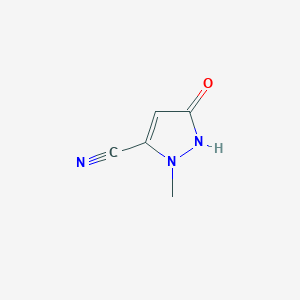

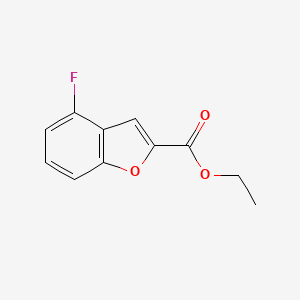

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is a chemical compound with the empirical formula C4H6N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile can be represented by the SMILES stringCN1C=CC(O)=N1 . This indicates that the molecule contains a pyrazole ring with a hydroxy group at the 3-position and a methyl group at the 1-position . Chemical Reactions Analysis

Pyrazole derivatives, including 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with substituted propargylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile include a molecular weight of 98.10 . It is a solid substance with a melting point of 124-128 °C .科学的研究の応用

Green Synthesis Approaches

One study demonstrates the use of a catalyst-free method for synthesizing novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction in water, highlighting an environmentally friendly approach to compound synthesis Kumaravel & Vasuki, 2009.

Organic Synthesis and Drug Development

Another significant application involves the development of a scalable synthesis for BMS-986236, a potent kinase inhibitor, incorporating an alternate azide intermediate to enhance safety and efficiency in the production process Arunachalam et al., 2019.

Catalyst Development

Research on ZnFe2O4 nanoparticles has shown their effectiveness as a robust and reusable catalyst in the synthesis of various pyrazole derivatives, providing excellent yields and demonstrating the utility in green chemistry Safaei‐Ghomi et al., 2015.

Material Science and Devices

A study on pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups explores their thermal stability and potential in device fabrication, showing promising applications in electronics El-Menyawy et al., 2019.

Corrosion Inhibition

Pyrazole derivatives have been explored for their corrosion inhibition performance, offering potential applications in protecting metals from corrosion in industrial settings Yadav et al., 2016.

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

2-methyl-5-oxo-1H-pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-4(3-6)2-5(9)7-8/h2H,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBNSPBEFKQLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)

![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)